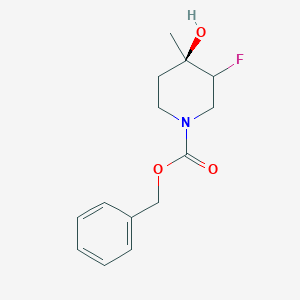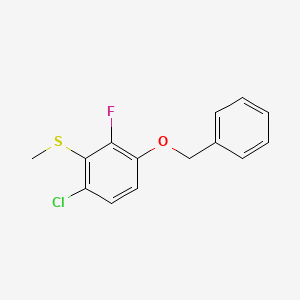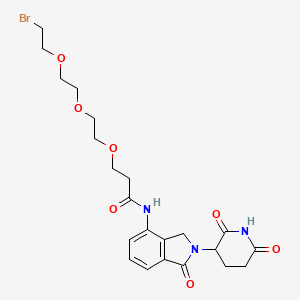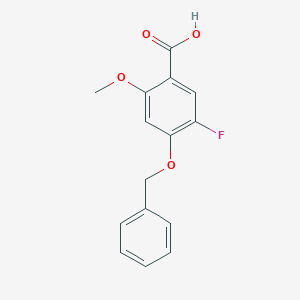![molecular formula C10H9Cl3N2O2 B14774428 Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14774428.png)
Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate is an organic compound with the molecular formula C10H9Cl3N2O2 and a molecular weight of 295.55 g/mol . It is a colorless or pale yellow liquid with an aromatic odor. This compound is soluble in organic solvents such as ether and alcohol but is insoluble in water . It is used as a reagent or intermediate in chemical research and laboratory settings and can also serve as a bactericide and preservative .
Preparation Methods
The synthesis of Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate involves a two-step process . First, 2,5-dichlorobenzoic acid reacts with hydrazine under alkaline conditions to form 2,5-dichlorophenylhydrazine . The resulting hydrazine derivative is then reacted with ethyl chloroacetate under appropriate conditions to yield the final product . Industrial production methods typically follow similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .
Scientific Research Applications
This compound has several scientific research applications across various fields . In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential antimicrobial and preservative properties . Additionally, it can be used in industrial applications as a bactericide and preservative .
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate involves its interaction with molecular targets and pathways . The compound may exert its effects by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as ethyl 2-chloro-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate . While both compounds share similar structures and properties, the presence of different substituents on the phenyl ring can influence their reactivity and applications . Other similar compounds include ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate and ethyl 2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate .
Properties
Molecular Formula |
C10H9Cl3N2O2 |
|---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-5-6(11)3-4-7(8)12/h3-5,14H,2H2,1H3 |
InChI Key |
JSJNQOAPZJPWKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



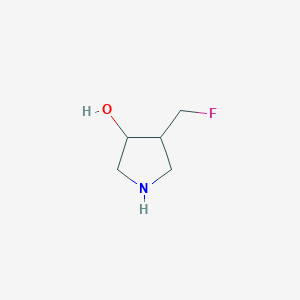
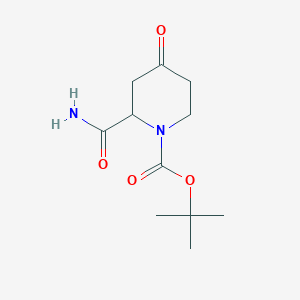
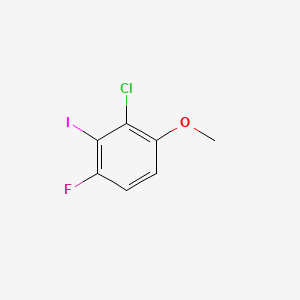
![(4'-Bromo-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B14774361.png)
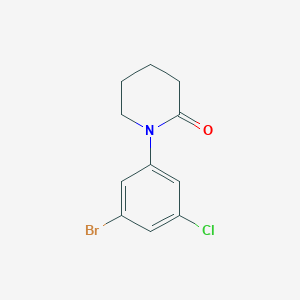
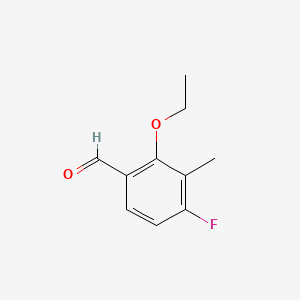
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate](/img/structure/B14774377.png)
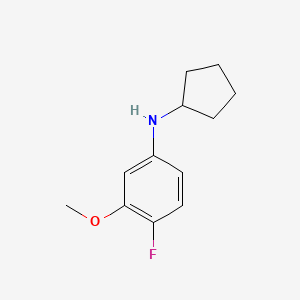
![3-(2-([1,1'-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14774385.png)
